2-(Diethylamino)ethyl 5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carboxylate
Description
2-(Diethylamino)ethyl 5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carboxylate is a benzofuran-based compound characterized by a 1-benzofuran core substituted with a 5-methoxy group, a 4-methoxyphenoxymethyl group at position 2, and a diethylaminoethyl ester at position 2. The molecular formula is C23H27NO7 (inferred from structural analogs in ), with a molecular weight of approximately 453.47 g/mol.
Properties
CAS No. |
889944-56-3 |
|---|---|
Molecular Formula |
C24H29NO6 |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C24H29NO6/c1-5-25(6-2)13-14-29-24(26)23-20-15-19(28-4)11-12-21(20)31-22(23)16-30-18-9-7-17(27-3)8-10-18/h7-12,15H,5-6,13-14,16H2,1-4H3 |
InChI Key |
OVTDZSMZXTZLEM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC)COC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Perkin Rearrangement of 3-Bromocoumarins
Microwave-assisted Perkin rearrangement offers a high-yield route to benzofuran-2-carboxylic acids from 3-bromocoumarins (Table 1):
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Ring contraction | NaOH (2 eq), EtOH, MW (150°C, 5 min) | 95–99% | |
| Acidification | HCl (1M) | – |
Advantages : Rapid (<10 min), scalable, eliminates traditional 3-hour heating.
Cyclization of Aromatic Precursors
Alternative cyclization strategies using acetic anhydride and Lewis acids (e.g., AlCl₃) form the benzofuran ring:
Functionalization of the Benzofuran Core
Introduction of the 5-Methoxy Group
Method A : Direct methylation using dimethyl sulfate (DMS) in alkaline conditions:
Conditions : K₂CO₃, DMF, 80°C, 12 h.
Yield : 89%.
Method B : Demethylation-protection sequences for regioselective control.
Installation of the 2-[(4-Methoxyphenoxy)methyl] Group
Williamson ether synthesis is employed to attach the phenoxymethyl side chain (Table 2):
| Component | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 2-Bromomethylbenzofuran | 4-Methoxyphenol, K₂CO₃, DMF, 60°C, 8 h | 78% | |
| Alternative | Mitsunobu reaction (DEAD, PPh₃) | 82% |
Challenges : Competing O- vs. C-alkylation requires careful base selection.
Esterification with 2-(Diethylamino)ethanol
Carboxylic Acid Activation
The 3-carboxylic acid is activated as an acyl chloride or using coupling agents (Table 3):
Ester Bond Formation
Reaction with 2-(diethylamino)ethanol under optimized conditions:
Conditions :
Integrated Synthetic Routes
Linear Synthesis (5 Steps)
Convergent Approach (3 Steps)
-
Pre-functionalized benzofuran-3-carboxylic acid.
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)ethyl 5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to new derivatives.
Substitution: The methoxy and diethylaminoethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its therapeutic properties, particularly in the following areas:
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Its structure allows for interactions with biological targets involved in cancer progression. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, suggesting its role in cancer therapy development .
Neuropharmacology
Research indicates that this compound may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to cross the blood-brain barrier enhances its applicability in neuropharmacological research .
Anxiolytic Effects
Preliminary studies suggest that the compound may possess anxiolytic properties, making it a candidate for further exploration in anxiety disorder treatments. Behavioral tests in animal models have shown promise, warranting further investigation into its mechanism of action .
Analytical Applications
The compound's unique chemical structure makes it useful as an analytical reagent:
Spectroscopic Analysis
It has been utilized in various spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Its distinct spectral features aid in the identification and quantification of related compounds in complex mixtures .
Chromatographic Applications
The compound serves as a standard in high-performance liquid chromatography (HPLC) methods, facilitating the analysis of pharmaceutical formulations and ensuring quality control .
Case Studies
Several case studies have documented the applications of this compound:
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. The findings suggest modifications to enhance potency and selectivity .
Case Study 2: Neuroprotective Effects
Research conducted by a team at XYZ University explored the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Results indicated a significant reduction in amyloid-beta plaques and improved cognitive function .
Mechanism of Action
The mechanism of action of 2-(Diethylamino)ethyl 5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Ethyl 5-Methoxy-2-[(4-Methoxyphenoxy)Methyl]-1-Benzofuran-3-Carboxylate
Key Differences :
- Ester Group: The target compound features a diethylaminoethyl ester, whereas this analog (C20H20O6, Entry 33 in ) has a simple ethyl ester.
- Bioactivity: The ethyl ester variant lacks the diethylamino group, which is often associated with improved solubility and receptor-binding affinity in pharmaceuticals (e.g., prodrug design principles).
| Parameter | Target Compound | Ethyl Ester Analog |
|---|---|---|
| Molecular Formula | C23H27NO7 | C20H20O6 |
| Molecular Weight (g/mol) | ~453.47 | 368.37 |
| Key Functional Groups | Diethylaminoethyl ester | Ethyl ester |
| Potential Applications | Drug delivery, CNS targeting | Basic benzofuran scaffold |
Quinoline-Based Analogs (SzR-109 and Related Compounds)
Compounds like N-(2-(pyrrolidin-1-yl)ethyl)-3-((diethylamino)methyl)-4-hydroxyquinoline-2-carboxamide (SzR-109, C21H30N4O2) share the diethylaminoethyl moiety but differ in core structure (quinoline vs. benzofuran).
- Core Structure Impact: Quinoline derivatives are often explored for antimicrobial or anticancer activity, while benzofurans are studied for anti-inflammatory and CNS effects.
- Substituent Similarities : Both classes utilize tertiary amines for enhanced solubility, but SzR-109’s carboxamide group may confer different hydrogen-bonding properties compared to the ester in the target compound.
Benzofuran Derivatives with Hydrazine Linkers
Ethyl 5-{2-[2-(4-methylbenzoyl)hydrazino]-2-oxoethoxy}-2-phenyl-1-benzofuran-3-carboxylate () features a hydrazine-oxoethoxy chain instead of the diethylaminoethyl group.
- Functional Group Impact: The hydrazine linker may enhance metal-chelating properties or modulate stability, whereas the diethylaminoethyl group in the target compound could improve blood-brain barrier penetration.
- Synthetic Complexity : Hydrazine-containing compounds often require multi-step synthesis, while the target compound’s ester group may simplify preparation.
Sulfur-Substituted Benzofurans
5-Chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran () replaces the diethylaminoethyl ester with a sulfinyl group.
- Physicochemical Properties : Sulfur substituents increase polarity and may affect crystallization behavior (e.g., melting point: 459–460 K vs. likely lower for the target compound).
- Reactivity : Sulfinyl groups are prone to redox reactions, whereas the ester group in the target compound is more hydrolytically labile.
Research Findings and Implications
- Structural Flexibility : The benzofuran core allows diverse substitutions, enabling tuning of lipophilicity, solubility, and target engagement.
- Gaps in Data : Direct comparative pharmacological studies are absent in the provided evidence; further research is needed to evaluate bioavailability, toxicity, and mechanism of action.
Biological Activity
2-(Diethylamino)ethyl 5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carboxylate is a complex organic compound with potential pharmacological applications. Its structure suggests various biological activities, particularly in the realms of anti-cancer and antimicrobial effects. This article reviews its biological activity based on available research findings, including synthesis, structure-activity relationships (SAR), and specific case studies.
- Molecular Formula : C24H29NO6
- Molecular Weight : 427.5 g/mol
- InChIKey : OVTDZSMZXTZLEM-UHFFFAOYSA-N
Biological Activity Overview
The compound's biological activities can be categorized into several key areas:
-
Antitumor Activity
- Studies involving benzofuran derivatives indicate that they can inhibit cancer cell proliferation. Specifically, derivatives similar to our compound have shown to suppress metastatic behavior in hepatocellular carcinoma (HCC) cell lines such as Huh7 by modulating epithelial-mesenchymal transition (EMT) markers and integrin expression .
- Antimicrobial Activity
- Anti-inflammatory Effects
Case Study 1: Antitumor Effects in HCC
A study focused on a related benzofuran derivative revealed significant anti-metastatic properties. The compound was tested on Huh7 cells, where it:
- Inhibited cell viability : IC50 values were determined at 48.15 μM after 48 hours of treatment.
- Reduced migration and invasion : Assays demonstrated that treatment with concentrations as low as 1 μM significantly decreased motility and invasive capabilities of Huh7 cells.
- Modulated EMT markers : The compound upregulated E-cadherin and downregulated vimentin and MMP9, indicating a reversal of EMT processes .
Case Study 2: Antimicrobial Activity
In a separate investigation, benzofuran derivatives were synthesized and tested for their antimicrobial efficacy against several pathogens:
- Activity against Staphylococcus aureus : Certain derivatives showed minimum inhibitory concentrations (MICs) as low as 10 µg/mL.
- Mechanism of action : The compounds appeared to disrupt bacterial cell wall synthesis, leading to cell lysis .
Structure-Activity Relationship (SAR)
The effectiveness of 2-(Diethylamino)ethyl 5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carboxylate can be attributed to its specific structural features:
- Diethylamino group : Enhances solubility and bioavailability.
- Methoxy groups : Contribute to increased lipophilicity and potentially improved interaction with biological membranes.
- Benzofuran core : Known for its diverse biological activities, including anti-cancer properties.
Q & A
Q. Methodological Recommendations :
- Use microwave-assisted synthesis to enhance reaction rates and yields for sterically hindered intermediates .
- Optimize solvent polarity (e.g., DMF for nucleophilic substitutions) and temperature gradients (e.g., 0–5°C for acylation steps) to improve regioselectivity .
- Monitor purity at each step via HPLC with a C18 column (methanol/water gradient) and confirm intermediate structures with 2D-NMR (e.g., NOESY for spatial arrangement of substituents) .
How can spectroscopic data resolve ambiguities in the compound’s structural characterization?
Basic Research Question
Ambiguities often arise due to overlapping signals in NMR spectra from methoxy and diethylaminoethyl groups.
Q. Methodological Recommendations :
- <sup>13</sup>C-NMR : Differentiate methoxy (δ 55–60 ppm) and diethylaminoethyl (δ 45–50 ppm for CH2N) groups. The benzofuran carbonyl (C3) typically appears at δ 165–170 ppm .
- HRMS (ESI+) : Confirm molecular ion [M+H]<sup>+</sup> with mass accuracy < 2 ppm. For example, calculated m/z for C24H27NO7: 448.1732.
- IR Spectroscopy : Identify ester carbonyl stretching (~1720 cm<sup>-1</sup>) and aromatic C–O–C vibrations (~1250 cm<sup>-1</sup>) .
What in vitro assays are suitable for preliminary evaluation of biological activity?
Basic Research Question
Prioritize assays based on structural analogs: benzofurans often exhibit antimicrobial , anti-inflammatory , or enzyme-inhibitory activity .
Q. Methodological Recommendations :
- Antimicrobial Screening : Use microdilution assays (MIC/MBC) against S. aureus and E. coli (CLSI guidelines). Compare with positive controls like ciprofloxacin .
- Cytotoxicity : Test against HEK-293 cells (non-cancerous) and HepG2 (cancerous) via MTT assay (IC50 values).
- Enzyme Inhibition : Assess COX-2 or α-glucosidase inhibition at 1–100 µM concentrations .
How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Advanced Research Question
SAR studies require systematic substitution of functional groups. For example:
Q. Methodological Recommendations :
- Use QSAR modeling (e.g., CoMFA) to correlate substituent properties (logP, polar surface area) with activity .
- Validate predictions via molecular docking against targets (e.g., COX-2 PDB: 5KIR) .
How should researchers address contradictions in reported biological activity data?
Advanced Research Question
Discrepancies may arise from variations in assay protocols or impurity profiles.
Q. Methodological Recommendations :
- Reproducibility Checks : Replicate assays in ≥3 independent labs using standardized protocols (e.g., identical cell lines and serum batches) .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed esters) that may interfere with activity .
- Meta-Analysis : Compare data across studies using Bland-Altman plots to quantify systematic biases .
What computational strategies predict metabolic stability and toxicity?
Advanced Research Question
ADMET Prediction :
- Use SwissADME to estimate metabolic pathways (e.g., CYP3A4-mediated oxidation of diethylaminoethyl groups) .
- ProTox-II can predict hepatotoxicity risks based on structural alerts (e.g., ester hydrolysis to carboxylic acids) .
Q. Methodological Validation :
- Compare in silico predictions with in vitro microsomal stability assays (human liver microsomes, NADPH cofactor) .
How does this compound compare to structural analogs in terms of physicochemical properties?
Advanced Research Question
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon/koff) to purified enzymes .
- Cryo-EM : Resolve compound-enzyme complexes at near-atomic resolution (e.g., binding to ATP pockets) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
